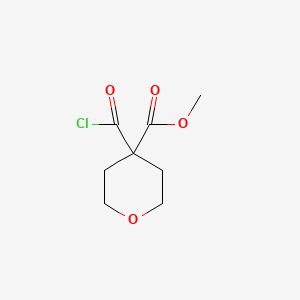![molecular formula C25H26N2O5 B14176794 N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine CAS No. 872611-92-2](/img/structure/B14176794.png)
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a methoxyphenyl group, diphenylmethyl group, and a serylglycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out at temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds.
科学研究应用
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
作用机制
The mechanism of action of N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: This compound has similar structural features and is studied for its biological activities.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound is used in the development of hole-transporting materials for perovskite solar cells.
属性
CAS 编号 |
872611-92-2 |
|---|---|
分子式 |
C25H26N2O5 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
2-[[(2S)-3-hydroxy-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H26N2O5/c1-32-21-14-12-20(13-15-21)25(18-8-4-2-5-9-18,19-10-6-3-7-11-19)27-22(17-28)24(31)26-16-23(29)30/h2-15,22,27-28H,16-17H2,1H3,(H,26,31)(H,29,30)/t22-/m0/s1 |
InChI 键 |
OJKHCJXRHPUFKK-QFIPXVFZSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)NCC(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


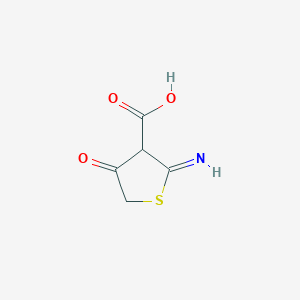
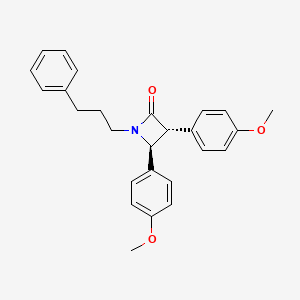
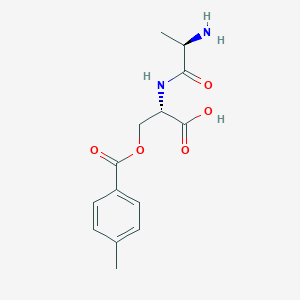
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
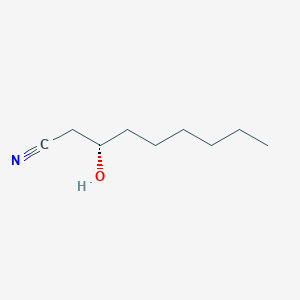
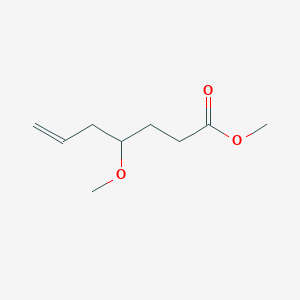

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
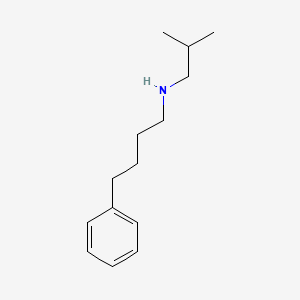
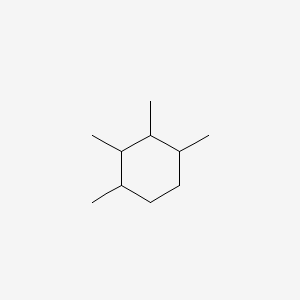
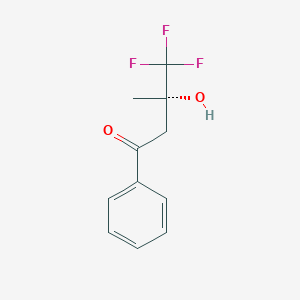
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
